4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester, HCl

Medicinal Chemistry Suzuki-Miyaura Coupling Building Block Quality

Free boronic acid analogs suffer from variable cyclotrimerization and protodeboronation during storage, causing batch inconsistency in Suzuki couplings. This HCl pinacol ester eliminates these issues. • 98% purity (vs 95% free base) for precise stoichiometric dispensing. • Kinetically stabilized, moisture-tolerant crystalline solid with extended shelf-life. • Consistent boronate concentration over 24-hour automated runs; reduced 'miss' well rates. • Direct-use 4-hydroxy-1-methylpiperidine scaffold; traceable MDL MFCD30834477 for GLP filing.

Molecular Formula C18H29BClNO3
Molecular Weight 353.7 g/mol
Cat. No. B12304842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester, HCl
Molecular FormulaC18H29BClNO3
Molecular Weight353.7 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(CC3)C)O.Cl
InChIInChI=1S/C18H28BNO3.ClH/c1-16(2)17(3,4)23-19(22-16)15-8-6-14(7-9-15)18(21)10-12-20(5)13-11-18;/h6-9,21H,10-13H2,1-5H3;1H
InChIKeyQLQRJFBQOROZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester, HCl: Technical Baseline for Procurement


4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester, HCl (CAS 2377611-23-7) is a protected arylboronic ester hydrochloride salt with a 4-hydroxy-1-methylpiperidine moiety . As a pinacol ester derivative, it functions primarily as a stable, masked boronic acid nucleophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in complex organic syntheses [1]. The hydrochloride salt form significantly enhances aqueous solubility and provides a free-flowing crystalline solid for precise stoichiometric dispensing, a critical parameter in reaction optimization for medicinal chemistry applications .

Why 4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester, HCl Cannot Be Simply Interchanged with the Free Base or Free Boronic Acid


Substituting this specific compound with its closely related analogs, such as the free base (CAS 1247000-92-5) or the free boronic acid (CAS 2377610-00-7), introduces significant variables in purity, stability, and handling that directly impact experimental reproducibility and procurement value. The free base is typically supplied at a lower verified purity (95.0% vs. 98.0%) , while the free boronic acid is highly prone to variable degrees of cyclotrimerization (boroxine formation) and protodeboronation during storage, leading to batch-to-batch inconsistency [1]. The hydrochloride salt of the pinacol ester provides a kinetically stabilized, moisture-tolerant solid with superior shelf-life, making it the more reliable choice for exact stoichiometric control in multi-step syntheses, a feature not guaranteed by its direct alternatives .

Quantified Differentiation: Direct Comparisons for 4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester, HCl


Assured Purity: HCl Salt (98%) Outperforms Free Base (95%) in Vendor Specification

A direct comparison of vendor technical datasheets reveals that the target hydrochloride salt is routinely specified at 98% purity, whereas the closely related free base analog (CAS 1247000-92-5) is specified at only 95.0% purity . This 3-percentage-point difference in guaranteed minimum purity reduces the risk of side reactions from unidentified impurities in high-precision medicinal chemistry campaigns.

Medicinal Chemistry Suzuki-Miyaura Coupling Building Block Quality

Molecular Weight and LogP: Precise Physicochemical Definition for Equimolar Dosing

The target HCl salt has a precisely determined molecular weight of 353.69 g/mol and a calculated LogP of 2.78, which is significantly higher than that of the free boronic acid analog (MW 235.09 g/mol, LogP ~1.0) . The compound also has a defined Fraction sp3 (Fsp3) of 0.67, indicating greater three-dimensional complexity, a key descriptor in fragment-based drug discovery . These precise values eliminate calculation errors during solution preparation.

Physicochemical Property Drug Discovery Solution Preparation

Enhanced Hydrolytic Stability of the Pinacol Ester Motif Over Free Boronic Acid

The target compound contains the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) protecting group. Published kinetic studies on analogous aryl boronic acid pinacol esters demonstrate that the pinacol ester significantly retards protodeboronation and boroxine formation compared to the corresponding free boronic acid [1]. While direct head-to-head degradation rate data for this specific compound is not published, the class-level kinetic stabilization effect is well-established, making this form the preferred procurement choice for long-term storage and multi-step synthetic campaigns.

Chemical Stability Shelf Life Suzuki-Miyaura Coupling

Confirmation of Structural Identity: MDL Number and Spectroscopic Handle

The target compound is assigned the unique MDL number MFCD30834477, which is distinct from the free base's MFCD18383496 . This provides an unambiguous database entry that links to a specific salt form and molecular structure, reducing the risk of suppliers inadvertently shipping the wrong analog. Additionally, the SMILES string (CN1CCC(O)(C2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)CC1.Cl) uniquely defines the connectivity including the hydrochloride counterion .

Analytical Chemistry Quality Control Procurement Verification

Optimal Deployment Scenarios for 4-(1-Methyl-4-hydroxypiperidin-4-yl)phenylboronic acid pinacol ester, HCl


High-Throughput Library Synthesis Requiring Exact Stoichiometry and Solution Stability

Automated parallel synthesis platforms dispensing from stock solutions benefit from the target compound's high assayed purity (98% vs. 95% for the free base) and the enhanced solution stability of the pinacol ester motif . The absence of free boronic acid's tendency to cyclotrimerize ensures a consistent concentration of the active boronate nucleophile over a 24-hour automated run, reducing 'miss' well rates in arrayed Suzuki-Miyaura coupling plates [1].

Medicinal Chemistry Fragment Elaboration Campaigns Targeting CNS-Penetrant Space

The compound's calculated LogP of 2.78 and its high Fsp3 (0.67) align with the physicochemical property guidelines for central nervous system (CNS) drug candidates . Procuring the HCl salt directly, rather than the free base or acid, allows for direct use of the 4-hydroxy-1-methylpiperidine scaffold as an aryl boron nucleophile in the final step of a fragment growth protocol, targeting a lead-like molecular weight range without further deprotection or counterion exchange steps .

GLP-Compliant Kilogram-Scale Process Development Where Traceable Impurity Profiles Are Mandatory

The higher base purity (98%) and the unique, traceable MDL registry number (MFCD30834477) reduce the analytical burden in Good Laboratory Practice (GLP) qualification of starting materials . Using the distinct HCl salt mitigates the risk of undocumented lot-to-lot variability arising from partial hydrolysis or boroxine formation that commonly affects the free boronic acid analog, thus ensuring a simpler and more defensible regulatory filing for the synthetic process .

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